molecular formula C17H19N5O2 B2511133 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide CAS No. 2094591-83-8

1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide

Cat. No.: B2511133
CAS No.: 2094591-83-8
M. Wt: 325.372
InChI Key: GNYOHRVADBNPLV-UHFFFAOYSA-N
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Description

1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

The synthesis of 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. The synthetic route may include:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to DNA, inhibiting replication and transcription processes, or interact with enzymes involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its ability to inhibit angiogenesis and induce apoptosis in cancer cells has been documented .

Comparison with Similar Compounds

1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities.

Properties

IUPAC Name

1-[4-[(5-formylpyrimidin-2-yl)amino]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-16(24)13-5-7-22(8-6-13)15-3-1-14(2-4-15)21-17-19-9-12(11-23)10-20-17/h1-4,9-11,13H,5-8H2,(H2,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOHRVADBNPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)NC3=NC=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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